1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a benzothiazole ring fused to a piperidine ring, which is further connected to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the pyrrolidin-3-ol moiety via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidin-3-ol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Similar structure but lacks the pyrrolidin-3-ol moiety.
1-(1,3-Benzothiazol-2-yl)piperidin-4-ol: Similar structure but differs in the position of the hydroxyl group.
Uniqueness
1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to the presence of both the benzothiazole and pyrrolidin-3-ol moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c20-13-7-10-19(11-13)12-5-8-18(9-6-12)16-17-14-3-1-2-4-15(14)21-16/h1-4,12-13,20H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJAODGDQHPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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